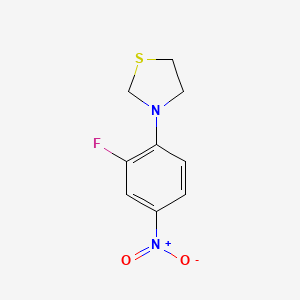
3-(2-Fluoro-4-nitrophenyl)thiazolidine
Cat. No. B1396641
Key on ui cas rn:
168828-85-1
M. Wt: 228.25 g/mol
InChI Key: IWLIKOIMNYIWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05880118
Procedure details


Using the same general procedure as step 1, of Example 1, 4.092 g (45.90 mmol) thiazolidine was treated with 4.1 mL (37.03 mmol) 3,4-difluoronitrobenzene and 10.0 mL (57.41 mmol) N,N diisopropylethyl amine to provide 2.020 g (24%) of the title compound as an orange solid. Recystallization from methylene chloride/hexane provided an analytical sample with a melting point of 94°-95° C.



Name
Yield
24%
Identifiers


|
REACTION_CXSMILES
|
[S:1]1[CH2:5][CH2:4][NH:3][CH2:2]1.[F:6][C:7]1[CH:8]=[C:9]([N+:14]([O-:16])=[O:15])[CH:10]=[CH:11][C:12]=1F.C(N(CC)C(C)C)(C)C>>[F:6][C:7]1[CH:8]=[C:9]([N+:14]([O-:16])=[O:15])[CH:10]=[CH:11][C:12]=1[N:3]1[CH2:4][CH2:5][S:1][CH2:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.092 g
|
|
Type
|
reactant
|
|
Smiles
|
S1CNCC1
|
|
Name
|
|
|
Quantity
|
4.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=CC1F)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC(=C1)[N+](=O)[O-])N1CSCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.02 g | |
| YIELD: PERCENTYIELD | 24% | |
| YIELD: CALCULATEDPERCENTYIELD | 23.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
